molecular formula C15H26O B12686581 Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol CAS No. 84752-98-7

Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol

Cat. No.: B12686581
CAS No.: 84752-98-7
M. Wt: 222.37 g/mol
InChI Key: SOHGRNINRQNKFM-UHFFFAOYSA-N
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Description

Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol is a complex organic compound known for its unique structure and properties. It is a sesquiterpene alcohol derived from natural sources, often found in essential oils. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol typically involves the hydrogenation of cedrene, a naturally occurring sesquiterpene. The process includes:

    Hydrogenation: Cedrene is subjected to hydrogenation under high pressure and temperature in the presence of a catalyst such as palladium or platinum.

    Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Preparation: Cedrene is extracted from natural sources like cedarwood oil.

    Catalytic Hydrogenation: The extracted cedrene undergoes catalytic hydrogenation in large reactors.

    Separation and Purification: The product is separated and purified using industrial-scale distillation units.

Chemical Reactions Analysis

Types of Reactions

Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: More saturated hydrocarbons.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various conditions.

    Industry: Utilized in the formulation of fragrances, flavors, and other consumer products.

Mechanism of Action

The mechanism of action of Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways: The compound can modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cedrol: A sesquiterpene alcohol with similar structural features.

    Cedrene: The precursor used in the synthesis of Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol.

    Cedryl Acetate: An ester derivative with distinct properties.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.

Properties

CAS No.

84752-98-7

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-10-ol

InChI

InChI=1S/C15H26O/c1-9-7-13(16)15-8-11(9)14(3,4)12(15)6-5-10(15)2/h9-13,16H,5-8H2,1-4H3

InChI Key

SOHGRNINRQNKFM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C13CC(C2(C)C)C(CC3O)C

Origin of Product

United States

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